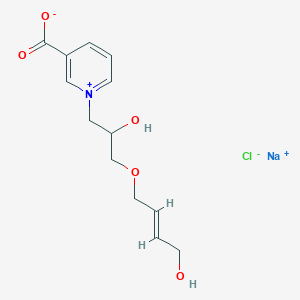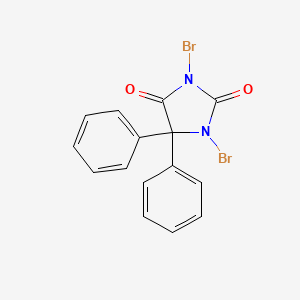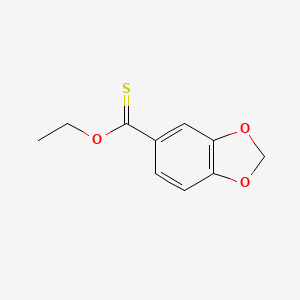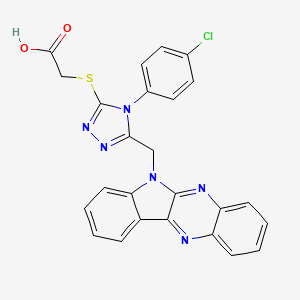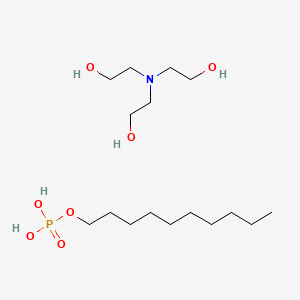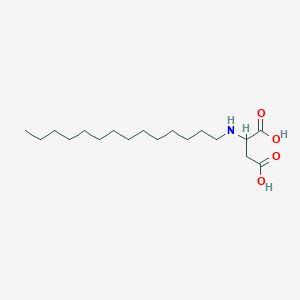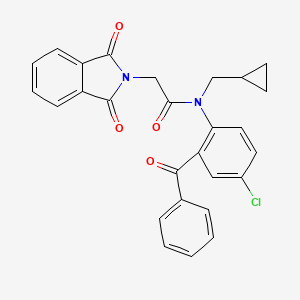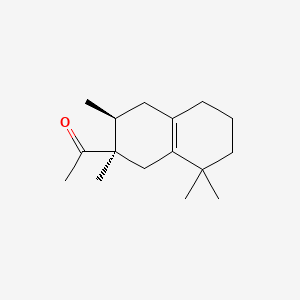
4,5-Dihydroxy-2-imidazolidinone, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydroxy-2-imidazolidinone, cis- is a heterocyclic organic compound that features a five-membered ring containing two nitrogen atoms and two hydroxyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydroxy-2-imidazolidinone, cis- typically involves the cyclocondensation of diamines, bisamides, and urea derivatives with aqueous glyoxal. One common method includes the acid-catalyzed reaction of urea derivatives with aqueous glyoxal, leading to the formation of glycolurils and hydantoin derivatives under similar reaction conditions . The reaction is often carried out in refluxing acetonitrile with formic acid as a catalyst .
Industrial Production Methods: In an industrial setting, the production of 4,5-Dihydroxy-2-imidazolidinone, cis- can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of high-performance liquid chromatography (HPLC) can aid in the separation of cis and trans isomers, ensuring the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dihydroxy-2-imidazolidinone, cis- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be protonated in acidic solutions, leading to the formation of different products .
Common Reagents and Conditions: Common reagents used in the reactions of 4,5-Dihydroxy-2-imidazolidinone, cis- include glyoxal, formic acid, and various urea derivatives. The reactions are typically carried out under acidic or basic conditions, depending on the desired product .
Major Products Formed: The major products formed from the reactions of 4,5-Dihydroxy-2-imidazolidinone, cis- include glycolurils and hydantoin derivatives.
Applications De Recherche Scientifique
4,5-Dihydroxy-2-imidazolidinone, cis- has a wide range of scientific research applications. In chemistry, it serves as a precursor for the synthesis of various heterocyclic compounds. In biology and medicine, it is used as a building block for central nervous system depressants and enzyme inhibitors . The compound’s unique structure allows it to interact with specific molecular targets, making it valuable for drug development and other therapeutic applications .
Mécanisme D'action
The mechanism of action of 4,5-Dihydroxy-2-imidazolidinone, cis- involves its interaction with specific molecular targets, such as enzymes and receptors in the central nervous system. The compound’s hydroxyl groups and nitrogen atoms play a crucial role in its binding affinity and specificity. By inhibiting certain enzymes or modulating receptor activity, 4,5-Dihydroxy-2-imidazolidinone, cis- can exert its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 4,5-Dihydroxy-2-imidazolidinone, cis- include other imidazolidinone derivatives, such as 4,5-dimethoxy-2-imidazolidinone and 4,5-dihydroxy-2-imidazolidine-2-thione .
Uniqueness: What sets 4,5-Dihydroxy-2-imidazolidinone, cis- apart from its similar compounds is its specific configuration and the presence of hydroxyl groups. These structural features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Propriétés
Numéro CAS |
82874-64-4 |
|---|---|
Formule moléculaire |
C3H6N2O3 |
Poids moléculaire |
118.09 g/mol |
Nom IUPAC |
(4R,5S)-4,5-dihydroxyimidazolidin-2-one |
InChI |
InChI=1S/C3H6N2O3/c6-1-2(7)5-3(8)4-1/h1-2,6-7H,(H2,4,5,8)/t1-,2+ |
Clé InChI |
NNTWKXKLHMTGBU-XIXRPRMCSA-N |
SMILES isomérique |
[C@H]1([C@@H](NC(=O)N1)O)O |
SMILES canonique |
C1(C(NC(=O)N1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


